![molecular formula C35H60O7P2 B1263815 Ditrans,polycis-heptaprenyl diphosphate](/img/structure/B1263815.png)
Ditrans,polycis-heptaprenyl diphosphate
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Overview
Description
Ditrans,polycis-heptaprenyl diphosphate is a polymer.
Scientific Research Applications
Enzyme-substrate Complexation Studies
Ditrans, polycis-heptaprenyl diphosphate's interaction with enzymes has been studied using atomic force microscopy and quartz crystal microbalance, providing insights into molecular mechanisms of enzyme reactions. Heptaprenyl diphosphate synthase, which uses this substrate, has shown specific interactions critical for its catalytic activity, particularly in the presence of Mg2+ and farnesyl diphosphate (Suzuki et al., 2006).
Impact on Antibiotic Sensitivity
Heptaprenyl diphosphate, an isoprenoid intermediate, has been linked to increased sensitivity to bacitracin, an antibiotic. Inactivation of a specific enzyme in Bacillus subtilis led to this sensitivity, indicating a connection between heptaprenyl diphosphate accumulation and antibiotic resistance mechanisms (Kingston et al., 2014).
Substrate Selectivity in Enzymatic Reactions
Research on heptaprenyl diphosphate synthase's substrate selectivity revealed that this enzyme prefers certain substrates for the complexation, contributing to our understanding of biological reactions and enzyme specificity (Suzuki et al., 2008).
Biosynthesis in Bacteria
Studies on Mycobacterium species showed that heptaprenyl diphosphate is involved in polyprenyl phosphate synthesis, highlighting differences in enzymatic processes between Mycobacterium smegmatis and Mycobacterium tuberculosis (Crick et al., 2000).
Role in Plant Growth and Development
Research into Arabidopsis thaliana's cis-prenyltransferase, which synthesizes polyprenyl diphosphates including heptaprenyl diphosphate, has shed light on the enzyme's role and significance in plant growth and development (Oh et al., 2000).
Functional Analysis of Enzyme Components
A detailed study of the components of heptaprenyl diphosphate synthase from Bacillus subtilis revealed how these components interact to form a catalytically active complex, contributing to our understanding of enzymatic function and interaction (Zhang et al., 1998).
Structural Analysis in Bacterial Enzymes
The structure and inhibition mechanism of heptaprenyl diphosphate synthase from Staphylococcus aureus were studied, providing insights into the formation of menaquinone and potential antibiotic leads (Desai et al., 2016).
properties
Product Name |
Ditrans,polycis-heptaprenyl diphosphate |
---|---|
Molecular Formula |
C35H60O7P2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[(2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21-,33-23-,34-25-,35-27- |
InChI Key |
LSJLEXWXRKTZAJ-KQKACQDCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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